1-amino-N-(4-fluorophenyl)-5-(trifluoromethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
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Overview
Description
1-AMINO-N-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE is a complex organic compound characterized by the presence of fluorine atoms and a thienoisoquinoline core.
Preparation Methods
The synthesis of 1-AMINO-N-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE involves multiple steps, including the formation of the thienoisoquinoline core and the introduction of fluorine atoms. Common synthetic routes include:
Radical trifluoromethylation: This method involves the addition of trifluoromethyl groups to carbon-centered radicals, which is crucial for introducing the trifluoromethyl group.
Catalytic protodeboronation: This process involves the removal of boronic ester groups and their replacement with hydrogen atoms, which can be used to introduce other functional groups.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-AMINO-N-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-AMINO-N-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-AMINO-N-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-AMINO-N-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Trifluoromethylated compounds: These compounds share the trifluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability.
Thienoisoquinoline derivatives: These compounds share the thienoisoquinoline core, which is associated with various biological activities.
Properties
Molecular Formula |
C19H15F4N3OS |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-amino-N-(4-fluorophenyl)-5-(trifluoromethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C19H15F4N3OS/c20-9-5-7-10(8-6-9)25-17(27)15-14(24)13-11-3-1-2-4-12(11)16(19(21,22)23)26-18(13)28-15/h5-8H,1-4,24H2,(H,25,27) |
InChI Key |
DFKFVDOAWXJNBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C2C(F)(F)F)SC(=C3N)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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